Lipophilicity Advantage (ΔXLogP3 ≈ +1.2) of 6-Methyl Substitution Over the Unsubstituted N-(Piperidin-4-yl)pyrimidin-4-amine Core
The 6-methyl substitution on the pyrimidine ring increases the computed XLogP3 from approximately 0.3 for the unsubstituted N-(piperidin-4-yl)pyrimidin-4-amine scaffold (or its 1-pyrimidinyl isomer, CAS 681287-97-8) to 1.5 for 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine, representing a quantified ΔXLogP3 of approximately +1.2 log units [1][2]. The target compound's XLogP3 of 1.5 falls within the optimal range for oral bioavailability (XLogP3 between -0.7 and +5.0) while trending toward the upper end of CNS multiparameter optimization space, providing a measurable lipophilicity increase without exceeding drug-likeness thresholds [3]. The topological polar surface area (TPSA) of 49.8 Ų, combined with 2 hydrogen-bond donors and 4 hydrogen-bond acceptors, further positions the compound favorably within Lipinski and Veber rule-of-five boundaries [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | N-(Piperidin-4-yl)pyrimidin-4-amine / 1-(Pyrimidin-4-yl)piperidin-4-amine: XLogP3 ≈ 0.3 (estimated from isomer data) |
| Quantified Difference | ΔXLogP3 ≈ +1.2 log units (approximately 16-fold increase in octanol-water partition) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.04.14 release) |
Why This Matters
A XLogP3 difference of 1.2 log units translates to an approximately 16-fold difference in predicted membrane permeability, making the 6-methyl compound measurably more suitable for programs requiring balanced lipophilicity without the need for additional hydrophobic substituents that may introduce synthetic complexity or off-target liabilities.
- [1] PubChem CID 61224350. 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine. Computed XLogP3: 1.5, TPSA: 49.8 Ų, HBD: 2, HBA: 4. https://pubchem.ncbi.nlm.nih.gov/compound/61224350 View Source
- [2] Kuujia.com. 1-(Pyrimidin-4-yl)piperidin-4-amine (CAS 681287-97-8). Computed XLogP3: 0.3, TPSA: 55 Ų. Data referencing PubChem computed properties. https://www.kuujia.com View Source
- [3] Daina, A.; Michielin, O.; Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports 2017, 7, 42717. DOI: 10.1038/srep42717. Bioavailability Radar: XLOGP3 between −0.7 and +5.0. View Source
